

Technical Guide: Stability and Storage of 6-Bromo-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-5-methylpicolinic acid**

Cat. No.: **B596451**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for **6-bromo-5-methylpicolinic acid** (CAS Number: 1211516-25-4).[1][2] The information herein is compiled from safety data sheets (SDS) of closely related chemical compounds, as specific stability studies on **6-bromo-5-methylpicolinic acid** are not readily available in the public domain.

Chemical Properties

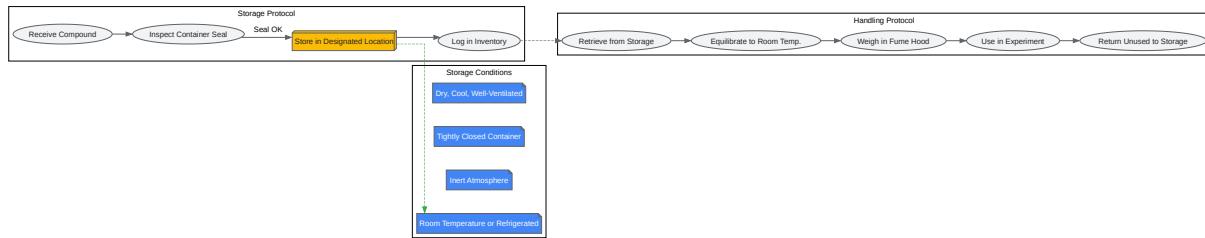
Property	Value
Molecular Formula	C7H6BrNO2
Molecular Weight	216.03 g/mol [1]
Purity	Typically ≥97%

Stability Profile

While detailed experimental stability data for **6-bromo-5-methylpicolinic acid** is not publicly available, information from related bromo-picolinic acid derivatives suggests that the compound is generally stable under recommended storage conditions.[3] Key factors that may affect its stability include:

- Heat and Light: Exposure to excessive heat, open flames, sparks, and direct sunlight should be avoided as it may lead to decomposition.[3][4]
- Moisture: The compound should be stored in a dry environment to prevent potential hydrolysis or degradation.
- Incompatible Materials: Contact with strong oxidizing agents, reducing agents, strong acids, and strong bases should be avoided as these can induce chemical reactions leading to decomposition.[5]

Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[3][4]

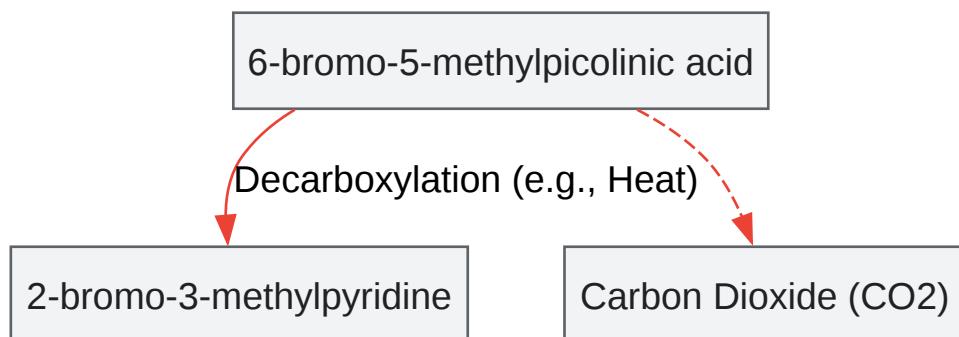

Recommended Storage Conditions

To ensure the long-term integrity and purity of **6-bromo-5-methylpicolinic acid**, the following storage conditions are recommended based on data from analogous compounds:

Parameter	Recommendation	Source
Temperature	Store at room temperature. For enhanced stability, refrigeration (2-8°C) is advisable.[5][6]	[5][6]
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	
Container	Keep in a tightly closed, suitable container.	[3][5][7]
Location	Store in a dry, cool, and well-ventilated place.[3][5][7]	[3][5][7]
Protection	Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]	[3][4][5]

Logical Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the handling and storage of **6-bromo-5-methylpicolinic acid** to maintain its stability.


[Click to download full resolution via product page](#)

Recommended handling and storage workflow.

Potential Degradation Pathway

While a specific degradation pathway for **6-bromo-5-methylpicolinic acid** has not been experimentally detailed in the available literature, a potential pathway under harsh conditions

(e.g., high heat or presence of strong nucleophiles) could involve decarboxylation, which is a common reaction for picolinic acids.

[Click to download full resolution via product page](#)

A potential thermal degradation pathway.

Experimental Protocols

Specific experimental protocols for stability testing of **6-bromo-5-methylpicolinic acid** are not available in the reviewed literature. However, a general approach to assess the stability of a new chemical entity would typically involve the following:

- **Forced Degradation Studies:**
 - Expose the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress).
 - Use techniques like High-Performance Liquid Chromatography (HPLC) with a diode-array detector to separate and identify degradation products.
 - Mass Spectrometry (MS) can be coupled with HPLC to determine the structure of the degradants.
- **Long-Term Stability Studies:**
 - Store the compound under recommended storage conditions for an extended period.
 - Periodically test samples for purity and the presence of any degradation products using a validated analytical method (e.g., HPLC).

It is crucial for researchers and drug development professionals to perform their own stability assessments to establish appropriate handling and storage protocols for their specific applications. The information provided in this guide should be used as a starting point and supplemented with in-house experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: Stability and Storage of 6-Bromo-5-methylpicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596451#6-bromo-5-methylpicolinic-acid-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com